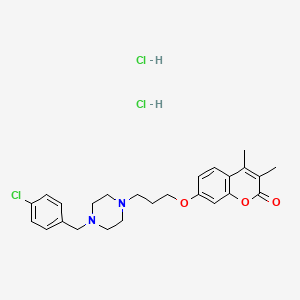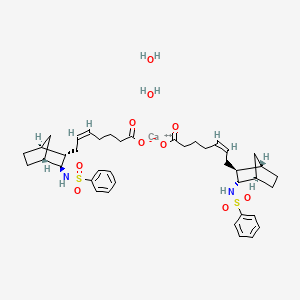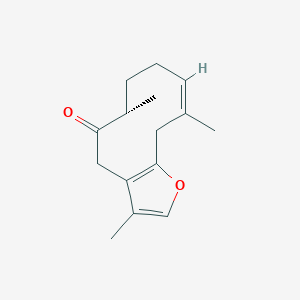
Furanogermenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furanogermenone belongs to the class of organic compounds known as germacrane sesquiterpenoids. These are sesquiterpenoids having the germacrane skeleton, with a structure characterized by a cyclodecane ring substituted with an isopropyl and two methyl groups. Furanogermenone exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, furanogermenone is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, furanogermenone can be found in ginger. This makes furanogermenone a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Composition and Importance in Essential Oils
Furanogermenone is a significant constituent in the essential oils of various plants. For instance, it was identified as a major component in the leaf, fruit, and bark oils of Neolitsea pallens. In the leaf oil, furanogermenone constituted 30.6% of the composition. Its presence is of chemosystematic and commercial importance due to its notable quantity in these essential oils (Padalia et al., 2007).
Synthetic Furanones in Infection Control
Synthetic furanones, derived from furanogermenone, have been studied for their potential in controlling bacterial infections. They have been found to interfere with bacterial quorum-sensing systems, thereby inhibiting bacterial virulence. This discovery opens up new avenues for controlling bacterial infections without directly killing the bacteria or inhibiting their growth, as demonstrated in studies with Pseudomonas aeruginosa in mice (Wu et al., 2004).
Anti-viral Potential
Furanogermenone derivatives have been synthesized and evaluated for their anti-viral activity. The study focused on novel 2-furanone derivatives due to their biological activities and the ability to be converted into several biologically active compounds. Some derivatives exhibited significant activities against viruses like rotavirus, highlighting their potential as anti-viral agents (El-Shanbaky et al., 2020).
Platform for Screening Harmful Furans
A study developed an analytical platform for screening potentially harmful furans. This platform was designed to detect cis-enediones resulting from the metabolic activation of furan-containing compounds. The study's objective was to address the increasing risks of consuming toxic furans found in various natural products (Wang et al., 2014).
Potential Anti-angiogenic Effects
Furanodiene, a furanogermenone-related compound, demonstrated potential anti-angiogenic effects in human umbilical vein endothelial cells and zebrafish models. The study focused on furanodiene's ability to inhibit endothelial cell growth, invasion, migration, and tube formation, which are crucial for angiogenesis. This suggests its potential role in anti-tumor activities (Zhong et al., 2012).
Propiedades
Número CAS |
81678-18-4 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(6S,9Z)-3,6,10-trimethyl-6,7,8,11-tetrahydro-4H-cyclodeca[b]furan-5-one |
InChI |
InChI=1S/C15H20O2/c1-10-5-4-6-11(2)14(16)8-13-12(3)9-17-15(13)7-10/h5,9,11H,4,6-8H2,1-3H3/b10-5-/t11-/m0/s1 |
Clave InChI |
ZLESWHXADLWJPV-VQNWOSHQSA-N |
SMILES isomérico |
C[C@H]1CC/C=C(\CC2=C(CC1=O)C(=CO2)C)/C |
SMILES |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
SMILES canónico |
CC1CCC=C(CC2=C(CC1=O)C(=CO2)C)C |
melting_point |
46.5-47.5°C |
Otros números CAS |
81678-18-4 |
Descripción física |
Solid |
Sinónimos |
furanogermenone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



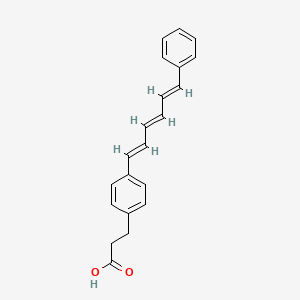
![bis[2-(3-chloro-4-methoxyanilino)-2-oxoethyl] (E)-but-2-enedioate](/img/structure/B1239434.png)
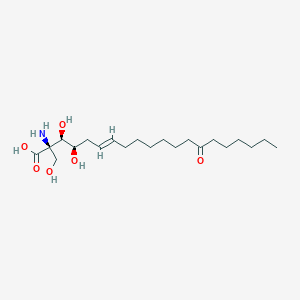

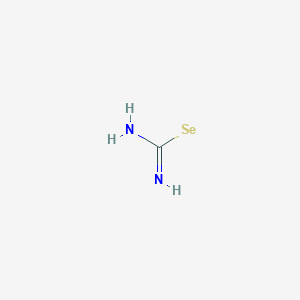
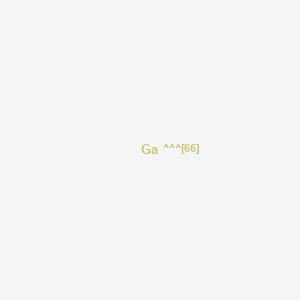
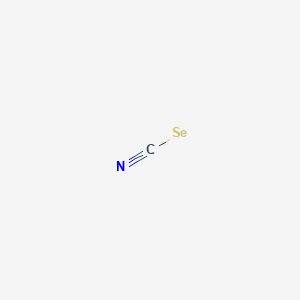
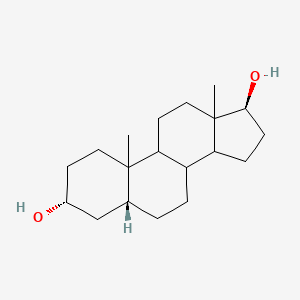
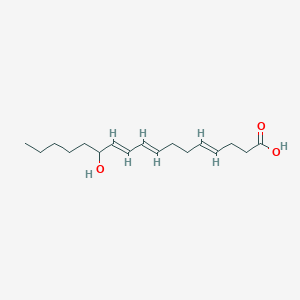
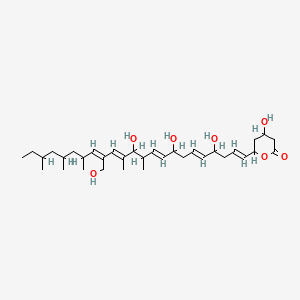
![(E)-but-2-enedioic acid;(1S,9R)-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2,4,6,10,12,14-hexaene](/img/structure/B1239448.png)
![5-bromo-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]pyridine-3-carbohydrazide](/img/structure/B1239449.png)
